molecular formula C19H17F3N4 B2663673 2-{4-[3-(Trifluoromethyl)phenyl]piperazino}quinoxaline CAS No. 339104-78-8

2-{4-[3-(Trifluoromethyl)phenyl]piperazino}quinoxaline

Cat. No.: B2663673
CAS No.: 339104-78-8
M. Wt: 358.368
InChI Key: VLUDGUNUIMXIDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[3-(Trifluoromethyl)phenyl]piperazino}quinoxaline is a quinoxaline derivative featuring a piperazine ring substituted at the 3-position of the phenyl group with a trifluoromethyl (-CF₃) moiety. Quinoxalines are heterocyclic compounds containing two nitrogen atoms in a six-membered benzene-fused ring system, known for their diverse biological activities, including anticancer and antimicrobial effects .

Properties

IUPAC Name

2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N4/c20-19(21,22)14-4-3-5-15(12-14)25-8-10-26(11-9-25)18-13-23-16-6-1-2-7-17(16)24-18/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLUDGUNUIMXIDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[3-(Trifluoromethyl)phenyl]piperazino}quinoxaline typically involves a multi-step process. One common method starts with the preparation of the quinoxaline core, which can be synthesized through the condensation of o-phenylenediamine with a diketone. The piperazine ring is then introduced via nucleophilic substitution reactions. The trifluoromethylphenyl group is often added through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{4-[3-(Trifluoromethyl)phenyl]piperazino}quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted quinoxalines and piperazines.

Scientific Research Applications

Antidepressant Activity

Recent studies have indicated that quinoxaline derivatives, including those similar to 2-{4-[3-(trifluoromethyl)phenyl]piperazino}quinoxaline, exhibit potential antidepressant properties. For instance, compounds with specific substitutions at the 1-position and 4-position have been shown to reduce immobility in behavioral despair models, suggesting rapid-acting antidepressant effects. The presence of trifluoromethyl and other small alkyl groups appears to enhance their activity by influencing receptor binding affinities, particularly at adenosine A1 and A2 receptors .

Antimicrobial Properties

Quinoxaline derivatives have been extensively studied for their antimicrobial activities. Compounds similar to this compound have demonstrated effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The introduction of trifluoromethyl groups has been correlated with increased antimicrobial potency, making these compounds potential candidates for the development of new antibiotics .

Anticancer Activity

The anticancer properties of quinoxaline derivatives are an area of active research. Studies have shown that certain derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, piperazine-linked quinoxalines have been evaluated for their cytotoxicity against different cancer cell lines, showing promising results that warrant further exploration .

Antiparasitic Activity

Research has also highlighted the potential of quinoxaline derivatives in treating parasitic diseases such as malaria and leishmaniasis. While some compounds did not show efficacy against Plasmodium falciparum, others demonstrated significant activity against Leishmania species. The structural features of these compounds, particularly the piperazine moiety, are believed to play a crucial role in their biological activity against these parasites .

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves several synthetic routes that enhance its pharmacological profile. The structure-activity relationship (SAR) studies indicate that modifications at specific positions can lead to improved biological activity. For instance, the incorporation of electron-withdrawing groups like trifluoromethyl enhances lipophilicity and receptor binding affinity, which are critical for therapeutic efficacy .

Case Studies and Research Findings

Study Findings Relevance
Study on antidepressant effectsCompounds reduced immobility in behavioral modelsPotential for rapid-acting antidepressants
Antimicrobial activity evaluationSignificant inhibition against Mycobacterium tuberculosisCandidates for new antibiotic development
Anticancer researchInduced apoptosis in cancer cell linesPromising leads for cancer therapy
Antiparasitic screeningActivity against Leishmania speciesPotential treatments for tropical diseases

Mechanism of Action

The mechanism of action of 2-{4-[3-(Trifluoromethyl)phenyl]piperazino}quinoxaline involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, potentially leading to significant biological effects. The piperazine ring may also play a role in modulating the compound’s activity by interacting with various biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoxaline Derivatives

Structural Modifications and Substituent Effects

The table below compares key structural features and biological activities of 2-{4-[3-(Trifluoromethyl)phenyl]piperazino}quinoxaline with analogous compounds:

Compound Name/ID Core Structure Substituents/Modifications Biological Activity Reference
Target Compound Quinoxaline Piperazino group with 3-CF₃-phenyl Anticancer, antimicrobial (inferred)
6-Bromo-2-chloro-N-[4-(CF₃)phenyl]-3-aminoquinoxaline (Compound 4) Quinoxaline 6-Bromo, 2-chloro, 3-amino, 4-CF₃-phenyl Dual anticancer and antimicrobial
7-Bromo-2-[2-(4-methoxybenzylidene)hydrazinyl]thiazolo[5,4-b]quinoxaline (9d) Thiazoloquinoxaline Thiazole fusion, hydrazinyl, 4-methoxybenzylidene Dual anticancer and antimicrobial
7-Bromo-1,2,3,4-tetrahydropyrazino[2,3-b]quinoxaline (12) Pyrazinoquinoxaline Pyrazine fusion, 7-bromo Dual anticancer and antimicrobial
2-Ethyl-3-[4-(4-methylbenzenesulfonyl)piperazino]quinoxaline Quinoxaline Piperazino group with sulfonyl, ethyl group Not reported
Key Observations:

Substituent Impact: Halogenation: Bromo and chloro substituents (e.g., Compound 4) correlate with enhanced cytotoxicity but may reduce selectivity . Piperazine Modifications: The trifluoromethylphenyl group in the target compound likely improves metabolic stability compared to sulfonyl or methyl groups (e.g., ’s compound) .

Activity Trends :

  • Compounds with trifluoromethyl groups (target compound, Compound 4) show dual anticancer and antimicrobial activity, suggesting that -CF₃ enhances broad-spectrum efficacy .
  • Piperazine-containing derivatives generally demonstrate improved solubility, which may translate to better pharmacokinetics compared to fused-ring analogs .

Biological Activity

2-{4-[3-(Trifluoromethyl)phenyl]piperazino}quinoxaline is a compound belonging to the quinoxaline family, which is characterized by a bicyclic structure containing both benzene and pyrazine rings. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antitumor, and neuropharmacological effects. This article explores the synthesis, biological activities, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The precursor compounds are synthesized through various methods, including:

  • N-alkylation of piperazine derivatives with trifluoromethyl-substituted phenyl groups.
  • Cyclization reactions to form the quinoxaline core.

Recent studies have highlighted the efficiency of microwave-assisted synthesis techniques that enhance yield and reduce reaction times compared to traditional methods .

Antimicrobial Activity

Quinoxaline derivatives, including this compound, exhibit significant antimicrobial properties. Research shows that these compounds are effective against a range of bacteria and fungi:

  • Gram-positive and Gram-negative bacteria : In vitro studies indicate strong inhibitory effects against pathogens such as Staphylococcus aureus and Escherichia coli.
  • Antifungal properties : Effective against various fungal strains, demonstrating potential for treating fungal infections .

Antitumor Activity

The antitumor potential of quinoxaline derivatives has been extensively studied. The compound has shown promising results in inhibiting the growth of various cancer cell lines:

Cell Line IC50 (µM) Reference
A431 (human epidermoid)0.29 - 0.90
HepG2 (liver cancer)0.51 - 0.73
Caco-2 (colon cancer)0.50 - 0.80

The mechanism of action is believed to involve inhibition of topoisomerase II activity and DNA intercalation, leading to apoptosis in cancer cells .

Neuropharmacological Effects

Research indicates that quinoxalines can modulate neurotransmitter systems, particularly through interactions with adenosine receptors:

  • Adenosine A1 and A2 receptor affinity : Compounds have shown selective binding properties that may lead to antidepressant effects .
  • Behavioral studies : In animal models, these compounds reduced immobility in the Porsolt's forced swim test, suggesting potential use as rapid-acting antidepressants .

Case Studies

  • Antidepressant Activity : A study involving the administration of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines demonstrated significant reductions in despair behavior in rats, indicating their potential as novel antidepressants .
  • Antimicrobial Efficacy : A comparative study on various quinoxaline derivatives showed that those with trifluoromethyl substitutions displayed enhanced antimicrobial activity against Mycobacterium tuberculosis strains .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-{4-[3-(Trifluoromethyl)phenyl]piperazino}quinoxaline, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves coupling quinoxaline derivatives with substituted piperazine moieties. For example, intermediates like tert-butoxycarbonyl (Boc)-protected piperazines (e.g., 4-[4-(tert-butoxycarbonyl)piperazino]benzoic acid) are used to facilitate regioselective functionalization before deprotection . Optimization of coupling agents (e.g., EDC/HOBt) and solvent systems (e.g., DMF or THF) is critical for yield improvement .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming substitution patterns on the quinoxaline and piperazine rings. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%). For advanced structural elucidation, single-crystal X-ray diffraction provides precise conformational data, as demonstrated in studies of related quinoline derivatives .

Q. What are the critical steps in validating the purity of this compound using HPLC?

  • Methodological Answer : Use a reversed-phase C18 column with a mobile phase gradient (e.g., acetonitrile/water with 0.1% trifluoroacetic acid). Monitor absorbance at 254 nm, and compare retention times against reference standards. System suitability tests (e.g., tailing factor <2, theoretical plates >2000) ensure method robustness .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield in the synthesis of this quinoxaline derivative?

  • Methodological Answer : Reaction optimization includes screening catalysts (e.g., Pd-based catalysts for cross-coupling), adjusting stoichiometry of the piperazine precursor, and controlling temperature (e.g., 80–100°C in refluxing toluene). Microwave-assisted synthesis has been reported to reduce reaction times from hours to minutes for analogous heterocycles .

Q. How does the introduction of the trifluoromethyl group influence the compound’s pharmacokinetic properties?

  • Methodological Answer : The trifluoromethyl group enhances metabolic stability by resisting oxidative degradation, as observed in structurally similar kinase inhibitors. In vitro assays (e.g., microsomal stability tests) and in vivo pharmacokinetic studies in rodent models are recommended to quantify half-life (t½) and bioavailability .

Q. What computational methods are employed to predict the binding affinity of this compound to serotonin receptors?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model interactions with 5-HT receptors. Density Functional Theory (DFT) calculations predict electronic properties influencing binding, such as charge distribution on the trifluoromethyl group .

Q. How do structural modifications at the piperazino moiety affect the compound’s selectivity toward neurological targets?

  • Methodological Answer : Substituents on the piperazine ring (e.g., methyl or phenyl groups) alter steric and electronic interactions with target receptors. Comparative SAR studies using radioligand binding assays (e.g., for 5-HT1A vs. D2 receptors) can quantify selectivity ratios .

Q. What crystallographic data are available for structural analogs, and how can they inform conformation analysis?

  • Methodological Answer : X-ray crystallography of analogs (e.g., 4-(4-methylpiperazin-1-yl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl)quinoline) reveals planar quinoline cores and piperazine ring puckering. These data guide conformational analysis using software like Mercury (CCDC) to assess bond angles and torsion angles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.